molecular formula C21H28N6O4S · C6H8O7 B1157224 N-Desmethyl Sildenafil (citrate)

N-Desmethyl Sildenafil (citrate)

Cat. No.: B1157224
M. Wt: 652.7
InChI Key: HCOQCFAWFDJJQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of N-Desmethyl Sildenafil (B151) within Phosphodiesterase Type 5 Inhibitor Metabolite Research

N-desmethyl sildenafil is the primary circulating metabolite of sildenafil, formed through N-demethylation, a process predominantly carried out by the hepatic microsomal isoenzymes CYP3A4 (major route) and CYP2C9 (minor route). fda.govmdpi.commedex.com.bd This metabolite is not an inactive byproduct; it possesses a phosphodiesterase selectivity profile similar to that of sildenafil. fda.govnih.govmdpi.com

Significance of Metabolite Studies in Contemporary Pharmaceutical Science

The investigation of drug metabolites is a cornerstone of modern pharmaceutical science, providing critical insights throughout the drug development process. allucent.comnih.govtandfonline.com Understanding how a drug is transformed within the body is essential for several reasons:

Efficacy and Activity: Metabolites are not always inactive. allucent.com In many cases, they can possess pharmacological activity, sometimes even greater than the parent drug. tandfonline.com The study of active metabolites is crucial for understanding the complete therapeutic profile of a medication. tandfonline.com In some instances, a metabolite may even be developed as a new drug in its own right. tandfonline.com

Pharmacokinetics: A thorough understanding of a metabolite's pharmacokinetics is vital for successful drug discovery and development. tandfonline.com This includes how the metabolite is formed, distributed, and eliminated from the body.

Predicting Drug Interactions: Metabolite studies help in predicting potential drug-drug interactions. tandfonline.com

Early Safety Assessment: Identifying and characterizing metabolites early in the drug development process can help prevent unexpected safety issues. tandfonline.com Regulatory bodies like the FDA encourage early metabolite profiling in humans to identify any human-specific or disproportionately high-level metabolites that may require further safety testing. nih.govtandfonline.com

Metabolomics, the comprehensive study of metabolites, has become an invaluable tool in drug research, aiding in the understanding of disease mechanisms, identification of drug targets, and the elucidation of a drug's mode of action. nih.gov

N-Desmethyl Sildenafil: Chemical Identity and Academic Research Focus

N-Desmethyl sildenafil, also known by its synonym UK-103,320, is chemically identified as 5-[2-ethoxy-5-(1-piperazinylsulfonyl)phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one. caymanchem.comscbt.com It is the major metabolite of sildenafil, formed through oxidative metabolism by cytochrome P450 isoforms, specifically CYP3A4, CYP3A5, and CYP3A7. caymanchem.comglpbio.comcaymanchem.com

Academic research on N-desmethyl sildenafil has explored various facets of its pharmacology and analytical chemistry. Studies have focused on its pharmacokinetic profile in different populations and conditions, including in individuals with liver cirrhosis and diabetes mellitus. nih.gov Research has also delved into its effects on specific tissues, such as its ability to enhance the photoreceptor cell response in the retina. medchemexpress.comnih.gov Furthermore, significant effort has been dedicated to developing sensitive and selective analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the simultaneous quantification of sildenafil and N-desmethyl sildenafil in biological samples like plasma. itmedicalteam.plresearchgate.net

Chemical Properties of N-Desmethyl Sildenafil

Property Value
CAS Number 139755-82-1
Molecular Formula C21H28N6O4S
Molecular Weight 460.6 g/mol

| Synonyms | UK-103,320, Desmethylsildenafil |

Note: The citrate (B86180) form has a different CAS number (2319839-04-6) and molecular formula (C21H28N6O4S • C6H8O7). caymanchem.com

Pharmacokinetic Parameters of N-Desmethyl Sildenafil

Parameter Value (Mean ± SD)
t1/2 (half-life) 3.74 (±1.47) - 3.99 (±1.59) hrs
Tmax (time to peak concentration) 1.25 (±0.58) - 1.35 (±0.94) h
Cmax (peak plasma concentration) 61.76 (±29.93) - 69.00 (±29.31) ng/ml
AUC0-t (area under the curve) 280.66 (±175.71) - 304.06 (±179.34) ng.hr/ml

Data from a single 100 mg oral dose study in healthy volunteers. itmedicalteam.pl

Properties

Molecular Formula

C21H28N6O4S · C6H8O7

Molecular Weight

652.7

InChI

InChI=1S/C21H28N6O4S.C6H8O7/c1-4-6-16-18-19(26(3)25-16)21(28)24-20(23-18)15-13-14(7-8-17(15)31-5-2)32(29,30)27-11-9-22-10-12-27;7-3(8)1-6(13,5(11)12)2-4(9)10/h7-8,13,22H,4-6,9-12H2,1-3H3,(H,23,24,28);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

HCOQCFAWFDJJQE-UHFFFAOYSA-N

SMILES

O=S(N1CCNCC1)(C2=CC(C3=NC(C(CCC)=NN4C)=C4C(N3)=O)=C(OCC)C=C2)=O.OC(CC(O)(C(O)=O)CC(O)=O)=O

Synonyms

5-[2-ethoxy-5-(1-piperazinylsulfonyl)phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one, 2-hydroxypropane-1,2,3-tricarboxylic acid

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies for N Desmethyl Sildenafil

Derivatization for Analytical and Mechanistic Investigations

Derivatization of N-Desmethyl Sildenafil (B151) is a valuable tool for analytical and mechanistic studies. One of the most important derivatization techniques is isotopic labeling, which involves the incorporation of stable isotopes, such as deuterium (B1214612), into the molecule.

Isotopically labeled N-Desmethyl Sildenafil, particularly the deuterated analog N-Desmethyl Sildenafil-D8 (B126156) , serves as an excellent internal standard for quantitative analysis by mass spectrometry. The use of a stable isotope-labeled internal standard is the gold standard in bioanalytical methods as it closely mimics the analyte's behavior during sample preparation and analysis, correcting for matrix effects and variations in instrument response rsc.orgresearchgate.net.

Synthesis of N-Desmethyl Sildenafil-D8:

The synthesis of N-Desmethyl Sildenafil-D8 involves the use of a deuterated piperazine (B1678402) precursor, specifically piperazine-d8 . The synthetic approach mirrors the alternative synthesis route for the unlabeled compound:

Reaction of 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one with piperazine-d8.

This reaction directly incorporates the deuterated piperazine ring into the final molecule, resulting in N-Desmethyl Sildenafil with eight deuterium atoms on the piperazine moiety synzeal.comvivanls.comnih.gov.

Applications in Research:

N-Desmethyl Sildenafil-D8 is extensively used in pharmacokinetic studies to accurately quantify the levels of N-Desmethyl Sildenafil in biological matrices such as plasma rsc.orgresearchgate.net. By adding a known amount of the deuterated standard to the sample, the concentration of the unlabeled metabolite can be determined with high precision and accuracy.

Furthermore, isotopically labeled compounds are invaluable in mechanistic studies of drug metabolism. While the primary use of N-Desmethyl Sildenafil-D8 reported is as an internal standard, stable isotope labeling, in general, can be employed to trace the metabolic fate of the molecule and to elucidate the mechanisms of enzymatic reactions, such as those catalyzed by cytochrome P450 enzymes.

Interactive Data Table: Properties of N-Desmethyl Sildenafil and its Deuterated Analog

CompoundMolecular FormulaMolar Mass ( g/mol )CAS Number
N-Desmethyl SildenafilC₂₁H₂₈N₆O₄S460.55139755-82-1
N-Desmethyl Sildenafil-D8C₂₁H₂₀D₈N₆O₄S468.601185168-06-2

Molecular and Cellular Pharmacological Activity of N Desmethyl Sildenafil

Phosphodiesterase Type 5 (PDE5) Inhibitory Activity and Selectivity (in vitro)

N-Desmethyl Sildenafil (B151) is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). nih.gov The inhibition of PDE5 prevents the degradation of cGMP, leading to the relaxation of smooth muscle in specific tissues. researchgate.net This mechanism is the foundation of its pharmacological effects. researchgate.net

In vitro studies have established that N-Desmethyl Sildenafil is a potent PDE5 inhibitor, though its potency is lower than that of its parent compound, sildenafil. drugbank.com Research indicates that N-Desmethyl Sildenafil exhibits approximately 50% of the PDE5 inhibitory activity of sildenafil. drugbank.com The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency; for sildenafil, the IC50 for PDE5 has been reported to be approximately 3.5 to 3.7 nM. drugbank.comresearchgate.net Based on its relative activity, the IC50 for N-Desmethyl Sildenafil can be estimated to be about double that of sildenafil.

Table 1: Comparative PDE5 Inhibitory Potency (in vitro)

Compound IC50 for PDE5 (nM) Potency Relative to Sildenafil
Sildenafil ~3.5 - 6.6 drugbank.commedchemexpress.com 100%

A critical aspect of a PDE5 inhibitor's pharmacological profile is its selectivity for PDE5 over other phosphodiesterase isoforms, which are distributed throughout various tissues in the body. Cross-reactivity with other PDEs can lead to off-target effects. For instance, inhibition of PDE6, an enzyme found in the retina, is associated with visual disturbances, while inhibition of PDE1, present in the brain and vascular smooth muscle, can cause vasodilation.

N-Desmethyl Sildenafil possesses a phosphodiesterase selectivity profile that is qualitatively similar to that of sildenafil. drugbank.com Sildenafil itself is highly selective for PDE5. drugbank.comresearchgate.net It is approximately 10 times more potent for PDE5 than for PDE6. drugbank.comresearchgate.net Its selectivity is even greater over other isoforms, being about 80-fold more selective for PDE5 than PDE1 and over 700-fold more selective for PDE5 compared to PDE2, PDE3, and PDE4. drugbank.comresearchgate.net Given that N-Desmethyl Sildenafil's potency is roughly half that of sildenafil, its inhibitory concentrations for these other isoforms are also proportionally higher. drugbank.com

Table 2: Selectivity Profile of Sildenafil (and by extension, N-Desmethyl Sildenafil) Against Various PDE Isoforms

PDE Isoform Sildenafil Selectivity Ratio (PDE5 IC50 : Isoform IC50) Physiological Relevance of Isoform
PDE5 1 Target enzyme for smooth muscle relaxation. researchgate.net
PDE6 ~1:10 drugbank.comresearchgate.net Found in retinal photoreceptors; involved in phototransduction.
PDE1 ~1:80 drugbank.comresearchgate.net Found in brain, myocardium, vascular smooth muscle.
PDE2, 4, 7, 8, 9, 10, 11 >1:700 drugbank.com Distributed in various other tissues.

| PDE3 | >1:4000 researchgate.net | Involved in the control of cardiac contractility. researchgate.net |

Mechanistic Investigations into Specific Cellular Responses (e.g., electroretinogram amplitude enhancement in isolated rat retina)

The effects of N-Desmethyl Sildenafil have been investigated at the cellular level, providing insight into its mechanism of action beyond simple enzyme inhibition. A notable study focused on its effects on the retina, a tissue known to be affected by PDE inhibitors due to the presence of PDE6. In experiments using isolated, dark-adapted rat retina, N-Desmethyl Sildenafil was shown to increase the amplitude of the flash-evoked electroretinogram (ERG). This effect was comparable to that of zaprinast, another known phosphodiesterase inhibitor.

To isolate the specific cells being affected, the photoreceptor cell response was pharmacologically separated from other retinal signals. In this isolated preparation, N-Desmethyl Sildenafil (at a concentration of 1 μM) still produced an increase in the amplitude of the photoreceptor cell response. This finding suggests that the compound directly enhances the sensitivity of photoreceptor cells, likely through its mild inhibitory effect on PDE6, which is structurally similar to PDE5. However, in these experiments, sildenafil was found to be significantly more effective than N-Desmethyl Sildenafil in producing this effect.

Ligand-Target Interactions and Binding Characteristics at the Molecular Level

PDE5 inhibitors like sildenafil and its metabolite function as competitive and reversible inhibitors, acting as non-hydrolyzable analogs of the natural substrate, cGMP. They compete with cGMP for binding at the enzyme's catalytic site.

The active site of PDE5 is a deep pocket composed of several subsites, including a core pocket (Q pocket) and a hydrophobic pocket (H pocket). The pyrazolopyrimidinone (B8486647) ring structure, a core component of sildenafil, is accommodated by the Q pocket of the enzyme. The binding of sildenafil induces a significant conformational change in a flexible region of the enzyme known as the H-loop, effectively closing the active site pocket.

The structural difference between sildenafil and N-Desmethyl Sildenafil is the absence of a methyl group on the piperazine (B1678402) side chain. researchgate.net Studies comparing analogs of sildenafil have concluded that this specific methyl group plays a very small role in the compound's potency for inhibiting PDE5. The more critical factor for high-potency binding is the core heterocyclic ring system that mimics cGMP. This indicates that N-Desmethyl Sildenafil binds to the PDE5 catalytic site in a manner nearly identical to that of sildenafil, engaging with the same key amino acid residues. The removal of the methyl group results in a slight reduction in potency but does not fundamentally alter the binding mode. drugbank.com

Analytical Methodologies for the Detection and Quantification of N Desmethyl Sildenafil

Chromatographic Techniques for N-Desmethyl Sildenafil (B151) Analysis

Chromatography is the cornerstone for the separation and analysis of N-Desmethyl Sildenafil from its parent compound and other endogenous substances in complex biological samples. High-performance liquid chromatography (HPLC) and its advanced variations are the most widely employed techniques.

High-Performance Liquid Chromatography (HPLC) methods are frequently developed for the simultaneous determination of Sildenafil and N-Desmethyl Sildenafil. Method development involves optimizing several key parameters to achieve high resolution, precision, and accuracy. nih.gov

A typical HPLC system for this analysis utilizes a reversed-phase column, such as a C8 or C18 column. nih.govthaiscience.info The mobile phase is often a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate (B1210297) buffer), run in either isocratic or gradient mode. nih.govuw.edu.pl For instance, one method used a mobile phase consisting of acetonitrile, methanol, and 0.05 M phosphate buffer (18.5:34.5:47.0, v/v/v) at a pH of 7.68. nih.gov The flow rate is typically maintained around 1.0 mL/min. thaiscience.info

Validation of these HPLC methods is performed according to established guidelines, assessing parameters such as linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). thaiscience.infougd.edu.mk Linearity is often established over a wide concentration range, with correlation coefficients (r²) close to 1.0. thaiscience.infouw.edu.pl For N-Desmethyl Sildenafil, a limit of quantitation (LOQ) of 8.675 ng/mL has been achieved using HPLC with electrochemical detection. nih.gov The stability of the analyte in the processed samples is also confirmed to ensure that no degradation occurs during the analytical run time. nih.gov

Table 1: Example of HPLC Method Parameters for N-Desmethyl Sildenafil Analysis

Parameter Conditions
Stationary Phase C8 column (150 mm x 4.6 mm, 5 µm) nih.gov
Mobile Phase Acetonitrile:Methanol:Phosphate Buffer (0.05 M) (18.5:34.5:47.0, v/v/v), pH 7.68 nih.gov
Detection Electrochemical at +1.20 V nih.gov
Temperature 27 °C nih.gov
Limit of Quantitation (LOQ) 8.675 ng/mL nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification of N-Desmethyl Sildenafil in biological fluids like human plasma. vedomostincesmp.rudoaj.org Its high specificity is achieved by monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode. rsc.orgnih.gov

Sample preparation for LC-MS/MS analysis typically involves protein precipitation or liquid-liquid extraction to remove interferences from the plasma matrix. rsc.orgnih.gov Chromatographic separation is commonly performed on a C18 column. vedomostincesmp.runih.gov The mobile phase often consists of an aqueous component with a modifier like formic acid or ammonium acetate and an organic component such as acetonitrile. rsc.orgnih.govnih.gov

The mass spectrometer is usually operated in positive electrospray ionization (ESI) mode. nih.govuran.ua For N-Desmethyl Sildenafil, a common precursor ion [M+H]⁺ is monitored at m/z 461.2, 461.3, or 461.4, which fragments into a product ion at m/z 283.2, 283.3, or 283.4. rsc.orgnih.govnih.gov Deuterated internal standards, such as N-desmethyl sildenafil-d8 (B126156), are often used to ensure accuracy. rsc.org

LC-MS/MS methods are validated for linearity over a specific concentration range, which can be from 0.5 ng/mL to 500.0 ng/mL for N-Desmethyl Sildenafil. rsc.orgresearchgate.net These methods demonstrate excellent precision, with intra- and inter-day variations typically below 15%. rsc.orgnih.gov The high sensitivity of this technique allows for a low limit of quantification (LLOQ), often around 0.5 ng/mL. rsc.orgresearchgate.net These validated methods are successfully applied in pharmacokinetic and bioequivalence studies. rsc.orgnih.gov

Table 2: Summary of LC-MS/MS Method Parameters from Various Studies

Parameter Study 1 rsc.org Study 2 nih.gov Study 3 nih.gov
Chromatographic Column Zorbax SB C18 (4.6 x 75 mm, 3.5 µm) C18 column ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)
Mobile Phase 10 mM ammonium acetate and acetonitrile (5/95 v/v) Water (0.1% formic acid) and acetonitrile (0.1% formic acid) Ammonium formate (B1220265) 2 mM (0.1% formic acid) and acetonitrile
Flow Rate 0.6 mL/min Gradient elution 0.3 mL/min
Ionization Mode ESI Positive ESI Positive ESI Positive
MRM Transition (m/z) 461.3 → 283.4 461.4 → 283.2 449.00 → 283.00
Linear Range 0.5–500.0 ng/mL 2.00–1,000 ng/mL (for Sildenafil) 1.0-1000 ng/mL
Internal Standard N-desmethyl sildenafil-d8 Sildenafil-d8 Sildenafil-d8

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers significant advantages over conventional HPLC-MS/MS, including shorter analysis times, improved resolution, and enhanced sensitivity. nih.gov This is achieved by using columns with smaller particle sizes (typically under 2 µm), which requires a system capable of handling higher backpressures. nih.gov

UPLC-MS/MS methods have been successfully developed and validated for the simultaneous quantification of Sildenafil and N-Desmethyl Sildenafil in human plasma. nih.govnih.govproquest.com Sample preparation often involves a simple and rapid protein precipitation step. nih.govnih.gov The chromatographic separation is performed on a sub-2-µm particle column, such as an ACQUITY UPLC BEH C18 column. nih.gov

These methods are validated according to regulatory guidelines, demonstrating excellent accuracy and precision, with relative standard deviation (RSD%) values typically lower than 15%. nih.gov The quantitative range for N-Desmethyl Sildenafil in UPLC-MS/MS methods can be, for example, from 0.800 to 80.00 ng/mL. nih.govproquest.com The enhanced speed of UPLC allows for significantly reduced run times, making it highly suitable for high-throughput analysis required in large-scale clinical studies. nih.gov

Table 3: UPLC-MS/MS Method Validation Parameters

Parameter Value
Quantitative Range (N-Desmethyl Sildenafil) 0.800 - 80.00 ng/mL nih.govproquest.com
Accuracy & Precision (RSD%) < 15% nih.gov
Mean Recovery 84.5% nih.gov
Matrix Effect 2.6% - 5.8% nih.gov

Advanced Detection and Sample Preparation Strategies

Beyond standard UV and mass spectrometric detection, more advanced techniques have been explored to enhance the sensitivity and selectivity of N-Desmethyl Sildenafil analysis. These include electrochemical and various spectroscopic methods.

High-performance liquid chromatography coupled with electrochemical detection (HPLC-ED) provides a sensitive alternative for the simultaneous determination of Sildenafil and its metabolite, N-Desmethyl Sildenafil. nih.gov This method relies on the electrochemical activity of the analytes, which can be oxidized or reduced at a specific applied potential.

For the analysis of N-Desmethyl Sildenafil, an amperometric detector with an applied potential of +1.20 V versus an Ag/AgCl reference electrode has been used. nih.gov This potential is chosen to ensure a good response for the analytes while minimizing interference from endogenous plasma components. nih.gov The method offers high resolution between the analytes and internal standards. nih.gov

Sample preparation typically involves a one-step liquid-liquid extraction, which is simple and provides good quantitative recovery. nih.gov The validation of HPLC-ED methods has demonstrated high precision and accuracy, with a limit of quantitation (LOQ) for N-Desmethyl Sildenafil reaching 8.675 ng/mL. nih.gov More recent developments include the use of biomimetic electrochemical sensors, such as those modified with reduced graphene oxide, which have shown high sensitivity for Sildenafil with a limit of detection of 6.2 nmol L⁻¹. nih.gov

Spectroscopic detectors, particularly Diode Array Detection (DAD) and Fluorescence Detection (FLD), are commonly used with HPLC for the analysis of N-Desmethyl Sildenafil.

Diode Array Detection (DAD) , also known as photodiode array (PDA) detection, allows for the monitoring of absorbance over a wide range of wavelengths simultaneously. This provides spectral information that can confirm the identity and purity of the analyte peak. For Sildenafil and its metabolites, detection is often carried out at a wavelength of around 230 nm or 240 nm. thaiscience.infocore.ac.uk

Fluorescence Detection (FLD) offers higher sensitivity and selectivity compared to UV-based detection for compounds that are naturally fluorescent or can be derivatized to become fluorescent. Sildenafil itself has a very low native fluorescence in aqueous solutions. core.ac.ukresearchgate.net However, its fluorescence can be significantly enhanced in the presence of surfactants like hexadecyltrimethylammonium bromide (HTAB) or sodium dodecyl sulfate (B86663) (SDS). core.ac.ukresearchgate.net In one method, after separation, N-Desmethyl Sildenafil was quantified using a fluorescence detector with excitation and emission wavelengths set at 355 nm and 415 nm, respectively, following a derivatization step. uw.edu.pl This approach can achieve very low detection limits, making it suitable for trace analysis. core.ac.uk

Table 4: Spectroscopic Detection Parameters

Detection Technique Parameter Wavelength/Condition
Diode Array Detection (DAD) Detection Wavelength 240 nm thaiscience.info
Fluorescence Detection (FLD) Excitation Wavelength 355 nm uw.edu.pl
Emission Wavelength 415 nm uw.edu.pl
Fluorescence Enhancement Use of surfactants (e.g., HTAB, SDS) core.ac.ukresearchgate.net

Sample Extraction Techniques (e.g., Liquid-Liquid Extraction, Protein Precipitation)

Effective sample preparation is a critical first step to remove interfering substances from biological matrices like plasma, serum, or urine, and to concentrate the analyte of interest. For N-Desmethyl Sildenafil, several extraction techniques are commonly employed.

Liquid-Liquid Extraction (LLE): This is a frequently used method for separating N-Desmethyl Sildenafil from biological fluids. rsc.orgresearchgate.neturan.ua The process involves adding an immiscible organic solvent to the aqueous biological sample. The analyte partitions into the organic phase based on its solubility. In one method, urine samples are adjusted for pH and then extracted with a mixture of ethyl acetate, dichloromethane, and chloroform. uw.edu.pl This technique has been successfully applied to extract N-Desmethyl Sildenafil from human plasma. rsc.orgresearchgate.net

Protein Precipitation (PPT): This is a simpler and faster technique compared to LLE. nih.gov It involves adding a precipitating agent, such as acetonitrile, to the plasma sample. nih.govbts.gov This denatures and precipitates the proteins, which can then be removed by centrifugation. The resulting supernatant, containing the analyte, is then typically analyzed. bts.govoup.comdntb.gov.ua This rapid extraction method has been effectively used in the development of an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for quantifying N-Desmethyl Sildenafil in human plasma. nih.gov

Solid-Phase Extraction (SPE): This technique offers a more selective extraction, resulting in cleaner extracts compared to LLE or PPT. bts.govnih.gov In this method, the sample is passed through a solid sorbent material packed in a cartridge. nih.gov Interfering compounds are washed away, and the analyte of interest is selectively eluted with a solvent. nih.gov SPE has been shown to provide efficient sample extraction with recoveries of approximately 80% for N-Desmethyl Sildenafil from postmortem specimens. bts.gov

Rigorous Method Validation Parameters in Research Settings

To ensure that an analytical method is reliable, accurate, and reproducible, it must undergo rigorous validation. This process assesses several key parameters as stipulated by regulatory guidelines.

Linearity and Calibration Range Determination

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specific range. This is determined by analyzing a series of calibration standards at different known concentrations. The relationship between the instrument response and the concentration is typically evaluated using a least-squares linear regression analysis, with the correlation coefficient (r²) being a key indicator of linearity. For N-Desmethyl Sildenafil, various studies have established wide linear ranges with excellent correlation coefficients, demonstrating the suitability of the methods for quantitative analysis. rsc.orguran.uauw.edu.plbts.gov

Table 1: Linearity and Calibration Ranges for N-Desmethyl Sildenafil in Various Studies
MatrixAnalytical MethodCalibration RangeCorrelation Coefficient (r²)Source
Human PlasmaHPLC-MS/MS0.5–500.0 ng/mL≥ 0.9987 rsc.orgresearchgate.net
Human Blood PlasmaHPLC-MS/MS2.24–400.84 ng/mL0.9973 uran.ua
Human UrineRP-HPLC0.03–8.5 µg/mL0.9994 uw.edu.pl
BloodLC-MS/MS4–800 ng/mL> 0.999 bts.gov
Human PlasmaUPLC-MS/MS3.9–1000 ng/mL> 0.999 nih.govresearchgate.net

Accuracy and Precision Assessment (Intra-day and Inter-day Variability)

Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of agreement among a series of individual measurements. Both are assessed by analyzing quality control (QC) samples at multiple concentration levels on the same day (intra-day) and on different days (inter-day). Precision is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV), and accuracy is expressed as the percentage of the nominal concentration. Validated methods for N-Desmethyl Sildenafil consistently demonstrate high accuracy and precision, with values falling within accepted limits (typically ±15% for accuracy and ≤15% for RSD). nih.gov

Table 2: Accuracy and Precision Data for N-Desmethyl Sildenafil Analysis
ParameterConcentration LevelsReported ValuesSource
Intra-day Precision (RSD%)Multiple QCs1.3% to 3.1% rsc.orgresearchgate.net
50 ng/mL & 200 ng/mL≤ 4% bts.gov
Inter-day Precision (RSD%)Multiple QCs2.8% to 4.3% rsc.orgresearchgate.net
50 ng/mL & 200 ng/mL≤ 12% bts.gov
Intra-day AccuracyMultiple QCs95.3% to 96.3% rsc.orgresearchgate.net
50 ng/mL & 200 ng/mLRelative Error ≤ 6% bts.gov
Inter-day AccuracyMultiple QCs95.0% to 97.2% rsc.orgresearchgate.net
50 ng/mL & 200 ng/mLRelative Error ≤ 4% bts.gov

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision. bts.gov A low LOQ is essential for studies involving low concentrations of the analyte. Various methods have established high sensitivity for N-Desmethyl Sildenafil, with low LOD and LOQ values.

Table 3: Limits of Detection (LOD) and Quantification (LOQ) for N-Desmethyl Sildenafil
MatrixAnalytical MethodLODLOQSource
Human PlasmaUPLC-MS/MS1.95 ng/mL3.9 ng/mL nih.gov
BloodLC-MS/MS1 ng/mL4 ng/mL bts.gov
Whole BloodGC/MS5.00 ng/mL15.0 ng/mL nih.gov

Analyte Stability Studies (e.g., Freeze/Thaw Cycles, Bench-top Stability, Long-term Storage Stability)

Stability studies are conducted to evaluate the integrity of the analyte in a given matrix under various storage and handling conditions. This ensures that the measured concentration reflects the true concentration at the time of sample collection. For N-Desmethyl Sildenafil, stability has been confirmed under several conditions:

Freeze/Thaw Stability: The analyte has been found to be stable through three freeze/thaw cycles, where samples are frozen and thawed repeatedly to simulate potential handling scenarios. rsc.orgresearchgate.net

Bench-top Stability: This assesses the stability of the analyte in processed samples left at room temperature for a period, mimicking the time samples may spend in an autosampler before analysis. N-Desmethyl Sildenafil has demonstrated stability under these conditions. rsc.orgresearchgate.net

Long-term Storage Stability: Studies have confirmed the stability of N-Desmethyl Sildenafil in biological samples stored frozen over extended periods. One study found it to be stable in blood for at least one week at 4°C. bts.gov Another confirmed stability after 80 days of storage. researchgate.net

Strategic Application of Deuterated Internal Standards in Quantitative Analysis

In quantitative mass spectrometry, an internal standard (IS) is a compound added in a known amount to samples, calibrators, and controls. The IS is used to correct for the loss of analyte during sample preparation and for variability in instrument response.

The most effective internal standards are stable isotope-labeled versions of the analyte, such as deuterated compounds. uran.ua For the analysis of N-Desmethyl Sildenafil, N-desmethyl sildenafil-d8 is frequently used as the internal standard. rsc.orgresearchgate.neturan.ua

The strategic advantage of using a deuterated internal standard lies in its chemical and physical similarity to the analyte. clearsynth.com It behaves nearly identically during extraction, chromatography, and ionization. texilajournal.com Because deuterated standards co-elute with the non-labeled analyte, they experience the same matrix effects (ion suppression or enhancement), allowing for accurate compensation for these phenomena. clearsynth.comtexilajournal.com This leads to significantly improved precision and accuracy in the quantitative results. texilajournal.com The mass spectrometer can easily differentiate between the analyte and the deuterated internal standard due to the mass difference imparted by the deuterium (B1214612) atoms. rsc.orgresearchgate.neturan.ua

Structure Activity Relationship Sar Studies and Analog Development

Comparative Structural Analysis of N-Desmethyl Sildenafil (B151) with Sildenafil and Relevant Analogs

N-Desmethyl Sildenafil is the principal active metabolite of Sildenafil, formed through N-demethylation of the piperazine (B1678402) ring by cytochrome P450 enzymes, primarily CYP3A4 and CYP3A5. researchgate.netcaymanchem.com The core structure remains identical to Sildenafil, which consists of a pyrazolo[4,3-d]pyrimidin-7-one group, a propyl group at the 3-position, a methyl group at the 1-position, and a 2-ethoxy-5-(piperazin-1-yl-sulfonyl)phenyl group at the 5-position. nih.gov The single structural difference is the absence of the methyl group on the nitrogen atom at position 4 of the piperazine ring. researchgate.netscbt.comdrugbank.com

The development of sildenafil analogs has provided a broader understanding of the SAR for this class of compounds. Modifications have been explored at various positions of the sildenafil scaffold. For instance, research into new analogs has involved altering the N-4-substituted piperazine or replacing it with an ethylenediamine (B42938) moiety. acs.orgnih.gov These changes aim to enhance properties like lipophilicity, which may lead to better bioavailability and a prolonged duration of action. nih.govacs.org Some of these synthesized analogs have demonstrated PDE5 inhibitory activity as potent as sildenafil. acs.orgtuwien.ac.at For example, opening the piperazine ring to create more flexible molecules has been a strategy in designing new analogs. tuwien.ac.at

Table 1: Comparative Data of Sildenafil and N-Desmethyl Sildenafil

CompoundStructural Difference from SildenafilIn Vitro PDE5 Potency (Relative to Sildenafil)Key References
Sildenafil - (Parent Compound)100% nih.govmdpi.com
N-Desmethyl Sildenafil Absence of N-methyl group on the piperazine ring~50% researchgate.netmdpi.com

Elucidation of Structural Determinants for Phosphodiesterase Inhibition and Selectivity

The inhibitory activity and selectivity of Sildenafil and its analogs, including N-Desmethyl Sildenafil, are governed by specific structural features that facilitate binding to the catalytic site of phosphodiesterase enzymes. The PDE5 active site is a well-defined pocket, and the inhibitor's ability to form key interactions within this site determines its potency.

The core pyrazolopyrimidinone (B8486647) structure of Sildenafil mimics the guanine (B1146940) base of the natural substrate, cGMP, allowing it to anchor within the active site. The ethoxy group on the phenyl ring and the sulfonyl group are critical for orienting the molecule correctly. The piperazine ring and its substituent play a crucial role in determining both potency and selectivity.

Selectivity against other PDE isozymes is a critical aspect of the drug's profile. Sildenafil and Vardenafil, for example, are less selective against PDE6, an enzyme found in the retina, which can lead to visual disturbances. nih.govnih.gov Tadalafil (B1681874), while highly selective against PDE6, shows some inhibition of PDE11. nih.govnih.gov The structural differences in the piperazine/pyrrolidine region of these inhibitors are key determinants of their selectivity profiles. For N-Desmethyl Sildenafil, its selectivity profile is expected to be similar to Sildenafil's, though specific comparative data is less documented. The interactions with key residues in the catalytic domain, such as Phe778 and Met759 in PDE6, are thought to be responsible for cross-reactivity. nih.gov

Studies on various analogs have shown that the nature of the substituent on the piperazine ring significantly influences selectivity. For example, while sildenafil has a lower selectivity ratio for PDE1 compared to vardenafil, both are less selective than tadalafil for this isozyme. researchgate.net

Table 2: PDE Selectivity Profile for Sildenafil and Comparators

CompoundPrimary TargetOther Inhibited PDEs (and significance)Key References
Sildenafil PDE5PDE6 (impaired color vision), PDE1 (vasodilation) nih.govnih.govnih.gov
Vardenafil PDE5PDE6 (less selective than Tadalafil) nih.govnih.gov
Tadalafil PDE5PDE11 (muscle pain) nih.govnih.gov

Application of Computational Chemistry and In Silico Modeling for SAR Predictions

Computational chemistry and in silico modeling are indispensable tools in modern drug discovery, enabling the prediction of biological activities and the rational design of novel compounds. ethernet.edu.etnih.gov These methods have been extensively applied to the study of PDE5 inhibitors, including analogs of Sildenafil.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique used in this field. nih.gov By developing mathematical models that correlate the chemical structures of a series of compounds with their biological activities, QSAR can predict the potency of newly designed molecules. For instance, a MIA-QSAR (multivariate image analysis applied to QSAR) approach has been successfully used to model and predict the activity of compounds derived from Sildenafil, Vardenafil, and Tadalafil. nih.gov

Molecular docking is another powerful computational method that simulates the interaction between a ligand (like N-Desmethyl Sildenafil) and its protein target (PDE5). nih.gov Docking studies help to visualize the binding mode, identify key amino acid interactions, and explain the differences in potency and selectivity among different inhibitors. For example, docking studies have corroborated the high bioactivities of promising new PDE5 inhibitors designed in silico. nih.gov These studies have also provided insights into why Vardenafil is a more potent PDE5 inhibitor than Sildenafil, despite their structural similarities. researchgate.netscilit.com

In cases where the experimental 3D structure of a target protein is not available, homology modeling can be used to build a reliable model based on the known structure of a similar protein. nih.gov For instance, a homology model of the catalytic domain of PDE6 was constructed using the experimental structure of PDE5 as a template to study the binding of inhibitors like Sildenafil. nih.gov These computational approaches significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds and providing a deeper understanding of the molecular basis of their activity. nih.gov

Advanced Research Directions and Methodological Innovations for N Desmethyl Sildenafil

Development of Novel Spectroscopic and Spectrometric Characterization Techniques

The precise characterization and quantification of N-Desmethyl Sildenafil (B151), the primary active metabolite of Sildenafil, are crucial for detailed pharmacokinetic studies and metabolite research. Continuous innovation in analytical chemistry has led to the development of highly sensitive and specific techniques for its identification and measurement in complex biological matrices.

Mass Spectrometry (MS) coupled with liquid chromatography is the cornerstone of N-Desmethyl Sildenafil analysis. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) stands out for its high sensitivity, selectivity, and rapid analysis times. youtube.comnih.gov Quantification is typically achieved using a multiple reaction monitoring (MRM) mode in positive electrospray ionization, tracking the specific precursor-to-product ion transition for N-Desmethyl Sildenafil, commonly cited as m/z 461.4 → m/z 283.2. rsc.orgfrontiersin.org These methods have achieved low limits of quantification (LLOQ), often in the low nanogram per milliliter (ng/mL) range, making them suitable for clinical pharmacokinetic studies. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) offers another powerful tool, though it often requires a derivatization step to enhance the volatility and thermal stability of the analyte for accurate analysis in biological samples.

Vibrational Spectroscopy , including Fourier-Transform Infrared (FTIR) and Raman Spectroscopy, offers non-destructive and rapid characterization. Attenuated Total Reflectance (ATR)-FTIR can identify characteristic functional groups, providing a spectral fingerprint of the molecule. While specific spectra for N-Desmethyl Sildenafil are not extensively published, the principles applied to Sildenafil, which show key absorption peaks for its core structure, are directly applicable. researchgate.net Raman spectroscopy provides complementary information on molecular vibrations. A significant innovation in this area is Surface-Enhanced Raman Spectroscopy (SERS), which dramatically amplifies the Raman signal. SERS has been successfully used to detect Sildenafil at very low concentrations, suggesting its potential for the sensitive detection of its metabolites like N-Desmethyl Sildenafil.

Nuclear Magnetic Resonance (NMR) Spectroscopy remains the gold standard for unambiguous structure elucidation. Both ¹H and ¹³C NMR are instrumental in confirming the identity of N-Desmethyl Sildenafil by providing detailed information about the chemical environment of each atom within the molecule. This technique is particularly valuable for characterizing novel, unknown metabolites or impurities discovered during biotransformation studies.

Future developments may focus on ambient ionization mass spectrometry techniques, such as Desorption Electrospray Ionization (DESI), which allow for the direct analysis of samples with minimal preparation, offering a pathway for rapid, high-throughput screening.

TechniqueTypical ApplicationKey Parameters / Findings for N-Desmethyl SildenafilReference
UPLC-MS/MSQuantification in PlasmaPrecursor Ion: 461.4 m/z; Product Ion: 283.2 m/z; LLOQ: ~0.5-3.9 ng/mL nih.govrsc.orgfrontiersin.org
HPLC-MS/MSQuantification in PlasmaPrecursor Ion: 461.3 m/z; Product Ion: 283.4 m/z rsc.orgresearchgate.net
GC-MSQuantification in Whole BloodRequires derivatization; LOQ: 15.0 ng/mL researchgate.net
NMR SpectroscopyStructure ElucidationProvides definitive structural confirmation. researchgate.net
FTIR/RamanFunctional Group IDProvides molecular fingerprint; SERS offers high sensitivity potential. researchgate.net

Integration of Advanced Separation Sciences in Metabolite Research

The accurate study of N-Desmethyl Sildenafil relies on its effective separation from the parent drug, other metabolites, and endogenous components in biological samples. Advanced separation sciences provide the necessary resolution, speed, and efficiency for this complex task.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional High-Performance Liquid Chromatography (HPLC). By utilizing columns with sub-2 µm particles, UPLC systems operate at higher pressures, resulting in dramatically improved resolution, shorter run times, and increased sensitivity. researchgate.netnih.govnih.gov This is particularly advantageous in metabolite research, where rapid separation of structurally similar compounds is essential. UPLC is almost invariably paired with tandem mass spectrometry (UPLC-MS/MS) for the simultaneous quantification of Sildenafil and N-Desmethyl Sildenafil in pharmacokinetic and bioequivalence studies. researchgate.netnih.gov

Capillary Electrophoresis (CE) offers an alternative separation mechanism based on the electrophoretic mobility of analytes in an electric field. Techniques like Micellar Electrokinetic Capillary Chromatography (MEKC) have been successfully developed for the simultaneous determination of Sildenafil and N-Desmethyl Sildenafil in human serum. nih.gov CE methods are characterized by high separation efficiency and minimal solvent consumption, aligning with the principles of green analytical chemistry. Capillary Zone Electrophoresis (CZE) has also been explored, demonstrating its utility as a complementary technique to HPLC. mdpi.com

Advanced Sample Preparation is integral to achieving clean separations. Traditional liquid-liquid extraction (LLE) and protein precipitation (PPT) are commonly used. nih.gov However, solid-phase extraction (SPE) is often superior, providing cleaner extracts, reducing matrix effects in MS analysis, and yielding higher analyte recovery. nih.gov Innovations in sample preparation, such as the use of magnetic nanoparticles or automated online extraction systems, aim to simplify workflows, reduce sample volume, and improve reproducibility. medchemexpress.com

Supercritical Fluid Chromatography (SFC) is an emerging "green" separation technique that uses supercritical carbon dioxide as the primary mobile phase. researchgate.netmdpi.com SFC offers very fast separations and unique selectivity compared to liquid chromatography. While specific applications for N-Desmethyl Sildenafil are not yet widely published, its potential for high-throughput analysis with reduced organic solvent consumption makes it a promising area for future research in metabolite analysis.

Separation TechniqueKey AdvantagesApplication in N-Desmethyl Sildenafil ResearchReference
UPLCHigh resolution, speed, and sensitivity.Standard for pharmacokinetic studies when coupled with MS/MS. researchgate.netnih.gov
HPLCRobust and widely available.Used for simultaneous determination with UV or MS detection. nih.govnih.gov
Capillary Electrophoresis (MEKC)High efficiency, low solvent usage.Successfully applied for separation in human serum. nih.gov
Supercritical Fluid Chromatography (SFC)Very fast, reduced organic solvent use.A potential future direction for high-throughput analysis. researchgate.net

Further Elucidation of N-Desmethyl Sildenafil's Biotransformation Pathways Beyond Primary Metabolism

The primary metabolic pathway for Sildenafil is N-demethylation of the piperazine (B1678402) ring, catalyzed predominantly by the cytochrome P450 isoenzymes CYP3A4 and, to a lesser extent, CYP2C9, to form N-Desmethyl Sildenafil. nih.govnih.gov However, this active metabolite is not the endpoint of biotransformation and undergoes further metabolism. rsc.org Elucidating these secondary pathways is essential for a complete understanding of the drug's clearance and the potential for drug-drug interactions.

Studies have shown that after its formation, N-Desmethyl Sildenafil is further metabolized, exhibiting a terminal half-life of approximately 4 hours. rsc.orgnih.gov Research using advanced analytical techniques like high-resolution mass spectrometry (HR-MS) combined with metabolomics approaches has begun to map these subsequent pathways. One such study identified several novel Phase I metabolites of Sildenafil, including metabolites that involve modifications to the N-desmethyl piperazine ring. Specifically, mono-oxidation of the piperazine ring after the initial N-demethylation step was identified, leading to hydroxylated derivatives of N-Desmethyl Sildenafil (e.g., metabolites M10 and M11 in the study). researchgate.net

Beyond Phase I oxidation, N-Desmethyl Sildenafil can also undergo Phase II conjugation reactions. The presence of a secondary amine in the piperazine ring makes it a substrate for glucuronidation. The metabolite N-Desmethyl Sildenafil N-Glucuronide has been identified, indicating that conjugation is a clearance pathway for this metabolite. tandfonline.comeuropeanreview.org This conjugation reaction increases the water solubility of the compound, facilitating its excretion from the body.

The comprehensive metabolic fate of Sildenafil involves a cascade of reactions. The five principal pathways identified for the parent drug—piperazine N-demethylation, pyrazole (B372694) N-demethylation, N,N'-deethylation, piperazine ring oxidation, and aliphatic hydroxylation—can also occur in combination, leading to a complex profile of secondary and tertiary metabolites derived from N-Desmethyl Sildenafil. nih.govnih.gov

Theoretical Modeling and Simulation of N-Desmethyl Sildenafil's Molecular Interactions and Dynamics

Computational chemistry provides powerful in silico tools to investigate the molecular interactions of N-Desmethyl Sildenafil with its biological targets at an atomic level. These methods complement experimental data and offer insights into the structural basis of its pharmacological activity.

Molecular Docking is a computational technique used to predict the binding orientation and affinity of a ligand to its receptor. Numerous docking studies have been performed on Sildenafil with its primary target, phosphodiesterase type 5 (PDE5). tandfonline.comd-nb.info These studies have identified key amino acid residues within the PDE5 active site, such as Gln817, that form crucial hydrogen bonds with the inhibitor. nih.gov Similar docking simulations can be applied to N-Desmethyl Sildenafil. The absence of the N-methyl group on the piperazine ring is expected to subtly alter its interaction profile, potentially affecting hydrogen bonding networks or van der Waals contacts within the hydrophobic pocket of the enzyme. Modeling these interactions can help explain the observed 50% reduction in in vitro potency for PDE5 compared to the parent compound. nih.gov

Quantum Mechanics (QM) calculations can be used to study the electronic properties of N-Desmethyl Sildenafil, such as its electrostatic potential and tautomeric stability. A theoretical study on Sildenafil investigated the equilibrium between its different tautomeric forms (lactam vs. lactim), concluding that the lactam forms are more stable. mdpi.com Such calculations are directly relevant to N-Desmethyl Sildenafil, as the tautomeric state of the pyrazolopyrimidinone (B8486647) core is critical for its hydrogen bonding interactions with the PDE5 active site.

Potential Applications of N-Desmethyl Sildenafil as a Mechanistic Pharmacological Probe in Research

As the primary, pharmacologically active metabolite of Sildenafil, N-Desmethyl Sildenafil serves as more than just a product of biotransformation; it is a valuable tool for pharmacological research. Its distinct-yet-similar profile compared to the parent drug allows it to be used as a probe to investigate various physiological and pathological processes.

Probing PDE Isozyme Selectivity and Function: N-Desmethyl Sildenafil exhibits a similar selectivity profile for different PDE families as Sildenafil but has approximately half the in vitro potency for PDE5. researchgate.netnih.gov This makes it an excellent comparative tool. For instance, visual disturbances associated with Sildenafil are linked to the off-target inhibition of PDE6 in the retina. Studies have shown that both Sildenafil and N-Desmethyl Sildenafil can enhance photoreceptor cell responses, an effect mediated by PDE6, with Sildenafil being significantly more effective. nih.gov By comparing the effects of equimolar concentrations of both compounds in retinal preparations, researchers can dissect the specific contributions of PDE5 versus PDE6 inhibition and better understand the structural determinants of inhibitor potency at the PDE6 active site.

Tool for Studying CYP3A4/2C9 Enzyme Kinetics: The formation of N-Desmethyl Sildenafil is a direct measure of CYP3A4 and CYP2C9 activity. nih.govnih.gov As such, Sildenafil is often used as a probe substrate to study the activity of these crucial drug-metabolizing enzymes. In these assays, the rate of N-Desmethyl Sildenafil production is the primary endpoint used to assess enzyme inhibition or induction by other co-administered drugs, providing critical data for predicting drug-drug interactions. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. How is N-Desmethyl Sildenafil (citrate) identified and quantified in pharmaceutical or biological matrices?

  • Methodology : Analytical techniques include thin-layer chromatography (TLC) with methanol-ethyl acetate (1:2) solvent systems (Rf = 0.61) for preliminary screening . Quantitative analysis employs UV spectroscopy (λmax = 298 nm) or high-performance liquid chromatography (HPLC) with validation parameters (linearity, precision, LOD/LOQ) as per ICH guidelines . Mass spectrometry (MS) is critical for structural confirmation, particularly using exact mass data (460.1846 Da) and fragmentation patterns .

Q. What are the pharmacokinetic properties and metabolic pathways of N-Desmethyl Sildenafil (citrate)?

  • Methodology : Pharmacokinetic studies in renal-impaired subjects show a 126% increase in AUC and 73% increase in Cmax for N-Desmethyl Sildenafil compared to healthy individuals, necessitating adjusted dosing protocols . Metabolic pathways are characterized via in vitro hepatic microsomal assays and in vivo plasma profiling, identifying cytochrome P450 (CYP3A4) as the primary enzyme responsible for demethylation .

Q. How is the structural elucidation of N-Desmethyl Sildenafil (citrate) validated?

  • Methodology : Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, 15N) confirms the absence of the N-methyl group at the piperazine ring compared to sildenafil . High-resolution mass spectrometry (HRMS) provides exact mass (460.1846 Da) and molecular formula (C21H28N6O4S) for unambiguous identification .

Advanced Research Questions

Q. What methodological challenges arise in detecting N-Desmethyl Sildenafil in adulterated herbal products?

  • Methodology : Adulterant detection requires multi-method validation: TLC for rapid screening, HPLC-UV for quantification, and LC-MS/MS for specificity in complex matrices. For example, 50% of herbal samples tested positive for sildenafil citrate adulteration via TLC, but cross-reactivity with analogues necessitates MS-based confirmation .

Q. How should clinical trials involving N-Desmethyl Sildenafil (citrate) address endpoint selection and bias mitigation?

  • Methodology : Use randomized, double-blind, placebo-controlled designs with primary endpoints like the 6-minute walk test (6MWT) and secondary hemodynamic metrics (mean pulmonary artery pressure). Exclusion criteria must account for concurrent PDE5 inhibitor use or renal/hepatic impairment to avoid confounding .

Q. What strategies are employed to study structural analogs of N-Desmethyl Sildenafil (citrate) for enhanced PDE5 selectivity?

  • Methodology : Computational modeling (e.g., molecular docking) identifies interactions with PDE5 active sites. Synthetic modifications, such as introducing a free N-side on the piperazine ring (as in demethylsildenafil), are validated via in vitro enzyme inhibition assays and in vivo efficacy studies .

Q. How are topical formulations of sildenafil metabolites optimized for localized therapeutic effects?

  • Methodology : Hydrogel-based formulations are evaluated for dermal penetration using Franz diffusion cells and efficacy in wound-healing models (e.g., rat dorsal flaps). Parameters like viscosity, drug release kinetics, and systemic absorption are monitored to balance bioavailability and safety .

Q. What gaps exist in current research on N-Desmethyl Sildenafil (citrate), and how can they be addressed?

  • Methodology : Systematic reviews highlight a lack of randomized controlled trials (RCTs) on long-term safety in young populations. Future studies should prioritize RCTs with extended follow-ups and mechanistic investigations into rare adverse effects (e.g., vision disturbances) via electroretinography or ocular blood flow assays .

Q. How are reference standards for N-Desmethyl Sildenafil (citrate) validated to ensure analytical reproducibility?

  • Methodology : Certified reference materials (CRMs) are characterized using orthogonal techniques (NMR, MS, HPLC) and validated against pharmacopeial guidelines (e.g., USP/ICH). Batch-to-batch consistency is ensured via accelerated stability studies under varying temperature/humidity conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Desmethyl Sildenafil (citrate)
Reactant of Route 2
Reactant of Route 2
N-Desmethyl Sildenafil (citrate)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.